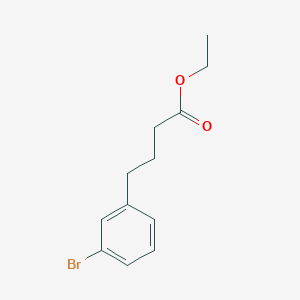

Ethyl 4-(3-bromophenyl)butanoate

Description

Ethyl 4-(3-bromophenyl)butanoate is an ester derivative featuring a brominated aromatic ring at the meta position of the phenyl group attached to a butanoate backbone. The bromine atom at the 3-position of the phenyl group enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its molecular weight is inferred to be approximately 271.15 g/mol, similar to its para-substituted counterpart, Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7) .

Properties

CAS No. |

176088-58-7 |

|---|---|

Molecular Formula |

C12H15BrO2 |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

ethyl 4-(3-bromophenyl)butanoate |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |

InChI Key |

ILEHSWZBPMQZEH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)Br |

Canonical SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)Br |

Synonyms |

Benzenebutanoic acid, 3-broMo-, ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Bromine

- Steric effects may differ compared to para-substituted analogs, influencing reactivity in catalytic reactions.

- Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7): Bromine at the para position exerts stronger resonance effects, enhancing electrophilicity of the aromatic ring. Widely used as a pharmaceutical intermediate, with a molecular weight of 271.15 g/mol and purity standards specified by suppliers like Aoen Chemical Technology Co., Ltd. .

Functional Group Variations: Ester vs. Ketone-Ester Hybrids

- Ethyl 4-(3-bromophenyl)-4-oxobutanoate (CAS 147374-04-7): Features a ketone moiety at the 4-position of the butanoate chain, increasing polarity and reactivity toward nucleophiles. Molecular weight: 285.13 g/mol. The ketone group enables participation in condensation reactions (e.g., Knoevenagel) and complex heterocyclic syntheses .

- Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7): Shorter chain (propanoate vs. butanoate) with a ketone at the 3-position. Similarity score of 0.96 to Ethyl 4-(3-bromophenyl)butanoate, suggesting overlapping applications in medicinal chemistry .

Halogen Substitution: Bromine vs. Chlorine

- Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1): Chlorine substitution reduces molecular weight (255.74 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower cross-coupling kinetics but improved stability under basic conditions .

- Ethyl 4-(3-chlorobenzylamino)butanoate (CAS 1391078-47-9): Incorporates an amino group, expanding utility in peptide-like syntheses. Molecular weight: 255.74 g/mol .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

| Compound | Halogen | Position | Reactivity in Suzuki Coupling | Key Reactivity Features |

|---|---|---|---|---|

| Ethyl 4-(4-bromophenyl)butanoate | Br | Para | High (resonance-enhanced) | Preferred for aryl-aryl bond formation |

| This compound | Br | Meta | Moderate | Steric hindrance may reduce efficiency |

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Cl | Meta | Low | Slower oxidative addition with catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.